(4-Methylthiazol-2-YL)methanamine hydrochloride

説明

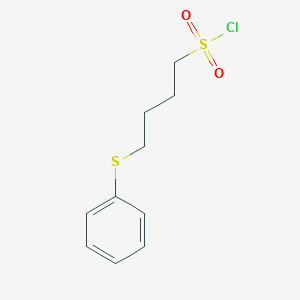

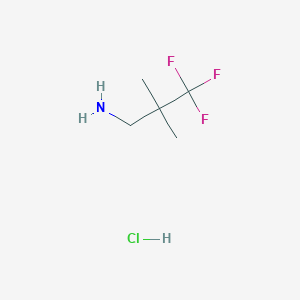

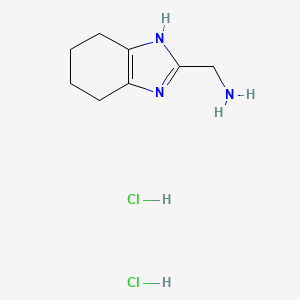

“(4-Methylthiazol-2-YL)methanamine hydrochloride” is a chemical compound with the CAS Number: 1196146-15-2. It has a molecular weight of 164.66 .

Molecular Structure Analysis

The molecular formula of “(4-Methylthiazol-2-YL)methanamine hydrochloride” is C5H9ClN2S . The average mass is 164.656 Da and the monoisotopic mass is 164.017502 Da .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3. It has a boiling point of 207.8±23.0 °C at 760 mmHg. The vapour pressure is 0.2±0.4 mmHg at 25°C. The enthalpy of vaporization is 44.4±3.0 kJ/mol. The flash point is 79.5±22.6 °C. The index of refraction is 1.579. The molar refractivity is 36.0±0.3 cm3 .科学的研究の応用

Catalyst in Hydrogenation Reactions

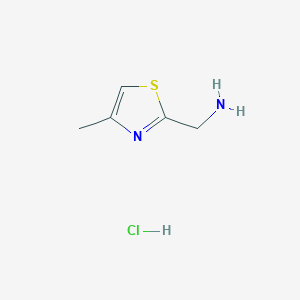

(4-Phenylquinazolin-2-yl)methanamine, a compound structurally similar to (4-Methylthiazol-2-YL)methanamine hydrochloride, was synthesized and used in the formation of N-heterocyclic ruthenium(II) complexes. These complexes were examined as catalysts in transfer hydrogenation reactions, showcasing excellent conversions of up to 99% and high turnover frequency (TOF) values, indicating their efficacy in catalyzing hydrogenation reactions (Karabuğa et al., 2015).

Antimicrobial Applications

A new series of compounds structurally related to (4-Methylthiazol-2-YL)methanamine hydrochloride demonstrated moderate to very good antibacterial and antifungal activities. These compounds were synthesized and evaluated against pathogenic strains, showing comparable efficacy to first-line drugs (Thomas et al., 2010).

Synthesis of Novel Compounds

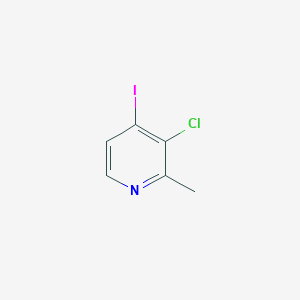

N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, a compound similar to (4-Methylthiazol-2-YL)methanamine hydrochloride, was synthesized in high yield through a cycloaddition reaction. The structural confirmation of this product suggests its potential in the synthesis of novel chemical entities (Younas et al., 2014).

Applications in Chemical Synthesis

The synthesis of a novel 1,3-Dithiolane Compound, structurally related to (4-Methylthiazol-2-YL)methanamine hydrochloride, through a condensation reaction indicates the compound's significance in the development of new chemicals with potential applications in various fields (Zhi-we, 2014).

Synthesis of Benzofuran- and Indol-2-yl-methanamine Derivatives

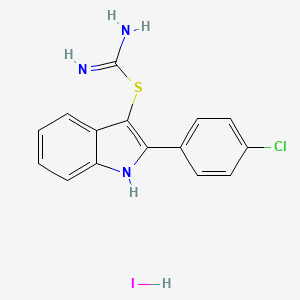

The novel synthesis of benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives, using compounds structurally related to (4-Methylthiazol-2-YL)methanamine hydrochloride, demonstrates its utility in synthesizing a variety of substituted compounds starting from readily available materials (Schlosser et al., 2015).

Photocytotoxicity in Red Light

Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a compound related to (4-Methylthiazol-2-YL)methanamine hydrochloride, showed photocytotoxic properties under red light. These complexes displayed unprecedented photocytotoxicity, suggesting potential applications in therapies requiring controlled activation (Basu et al., 2014).

Safety And Hazards

特性

IUPAC Name |

(4-methyl-1,3-thiazol-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.ClH/c1-4-3-8-5(2-6)7-4;/h3H,2,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJSBRDBMOIFAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methylthiazol-2-YL)methanamine hydrochloride | |

CAS RN |

1196146-15-2 | |

| Record name | 2-Thiazolemethanamine, 4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196146-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-methyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B1459223.png)

![[[5-(2-Fluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride](/img/structure/B1459229.png)

![2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride](/img/structure/B1459232.png)

![1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde](/img/structure/B1459234.png)

![4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1459236.png)